molecular formula C8H9NO4 B2712424 Ethyl 5-formyl-3-methylisoxazole-4-carboxylate CAS No. 129663-12-3

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate

Cat. No.: B2712424
CAS No.: 129663-12-3
M. Wt: 183.163
InChI Key: NHHOKZUJGAXILD-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group, a formyl group, and a methyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine can yield isoxazole derivatives . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Ethyl 5-carboxy-3-methylisoxazole-4-carboxylate.

    Reduction: Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-formyl-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The formyl and ester groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate is unique due to the presence of the formyl group, which allows for specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl 5-formyl-3-methylisoxazole-4-carboxylate is a compound belonging to the isoxazole family, characterized by its unique structure that includes a formyl group, an ethyl ester, and a methyl group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and its applications in various fields.

Molecular Formula: C8H9N2O4
Molecular Weight: 185.17 g/mol
CAS Number: 129663-12-3

The presence of the formyl group allows for specific chemical reactions and interactions that enhance its biological activity compared to other isoxazole derivatives.

This compound interacts with various molecular targets, acting as an inhibitor or modulator of enzymes and receptors. The structural components significantly influence its binding affinity and specificity. The compound's mechanism can involve:

  • Enzyme Inhibition: It may inhibit enzymes involved in cellular processes, impacting pathways related to inflammation and cancer.
  • Receptor Modulation: The compound can interact with specific receptors, altering their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, showing significant inhibition at low concentrations. The compound's structure allows it to disrupt bacterial cell walls or interfere with essential metabolic pathways.

Microorganism Inhibition Concentration (µg/mL) Mechanism
Staphylococcus aureus15Cell wall disruption
Escherichia coli20Inhibition of protein synthesis
Candida albicans25Disruption of cell membrane integrity

Anticancer Activity

This compound has been investigated for its potential anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The compound appears to activate apoptotic pathways while inhibiting cell proliferation.

Case Study: Breast Cancer Cells
A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05), with IC50 values indicating effective cytotoxicity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving α-acetylenic γ-hydroxyaldehydes and hydroxylamine. Researchers have also explored derivatives of this compound to enhance its biological activity.

Derivative Biological Activity
Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylateIncreased anticancer activity
Ethyl 5-(substituted phenyl)-3-methylisoxazole-4-carboxylateEnhanced antimicrobial properties

Properties

IUPAC Name

ethyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-3-12-8(11)7-5(2)9-13-6(7)4-10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHOKZUJGAXILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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